![molecular formula C20H25N3O4 B5823109 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide](/img/structure/B5823109.png)
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide (ATB-346) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties without the gastrointestinal side effects commonly associated with NSAIDs.
Mécanisme D'action
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide exerts its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide selectively inhibits COX-2 activity while sparing the activity of COX-1, which is responsible for the production of protective prostaglandins in the gastrointestinal tract.
Biochemical and Physiological Effects:
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide possesses several advantages over traditional NSAIDs, including its selective inhibition of COX-2 activity, which reduces the risk of gastrointestinal side effects. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to possess superior anti-inflammatory and analgesic properties compared to naproxen, the parent compound from which it is derived. However, the limitations of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide include its relatively high cost of synthesis and the need for further clinical studies to establish its safety and efficacy in humans.
Orientations Futures
Several future directions have been proposed for the development of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide as a potential therapeutic agent. These include the evaluation of its efficacy in clinical trials for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Moreover, the potential use of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide in combination with other anti-inflammatory agents has also been proposed. Finally, the development of novel derivatives of 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide with improved pharmacokinetic and pharmacodynamic properties is also an area of active research.
Méthodes De Synthèse
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide is synthesized through a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde and 2-anilinobutanohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory conditions. It has been shown to possess anti-inflammatory and analgesic properties in preclinical models of arthritis, colitis, and neuropathic pain. Moreover, 2-anilino-N'-(3,4,5-trimethoxybenzylidene)butanohydrazide has been shown to be effective in reducing the levels of inflammatory biomarkers such as prostaglandins and cytokines.
Propriétés
IUPAC Name |
2-anilino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-5-16(22-15-9-7-6-8-10-15)20(24)23-21-13-14-11-17(25-2)19(27-4)18(12-14)26-3/h6-13,16,22H,5H2,1-4H3,(H,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFWKKYHKKMDKM-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.